ステアロイル乳酸カルシウム

説明

The compound is related to fatty acid esters and calcium salts, which have been studied for their unique chemical and physical properties. These substances are part of a broader category of organic compounds known for their diverse applications in chemistry and materials science. Research has focused on understanding their synthesis, molecular structure, chemical reactions, and properties to harness their potential in various applications.

Synthesis Analysis

The synthesis of related octadecanoic acid derivatives involves complex chemical reactions. For example, studies have described the synthesis of epoxyketoacids from linoleic acid through a process involving oxidation, reduction, esterification, and epoxidation to yield specific compounds with a global yield ranging from 3% to 14% (Hidalgo et al., 1992). This process highlights the intricate steps required to synthesize complex fatty acid derivatives.

Molecular Structure Analysis

The molecular structure of fatty acid derivatives and their salts is crucial for understanding their chemical behavior. Studies have shown that the presence of certain functional groups and their arrangement within the molecule significantly impacts their physical and chemical properties. For example, the induction of fractal structures in calcium carbonate particles by octadecanoic acid derivatives underlines the importance of molecular structure in influencing material formation and properties (Shen et al., 2007).

Chemical Reactions and Properties

Octadecanoic acid derivatives participate in a variety of chemical reactions, illustrating their reactivity and potential for diverse applications. For instance, the synthesis and reactions of methyl epoxyketoacids showcase the chemical versatility of these compounds, leading to the formation of products with unique chemical structures and potential utility (Hidalgo et al., 1992).

Physical Properties Analysis

The physical properties of octadecanoic acid derivatives and their calcium salts, such as melting points, solubility, and thermal stability, are influenced by their molecular structure. Research into the thermal analysis of octadecanoic acid has provided insights into the decomposition temperatures and the effects of different metal salts on these properties, highlighting the role of molecular composition in determining physical characteristics (Rogers, 1984).

科学的研究の応用

食品産業:乳化と安定化

ステアロイル乳酸カルシウムは、食品産業において乳化剤および安定剤として広く使用されています。 これは、非混和性液体の均一な分散を維持し、テクスチャを改善し、製品の賞味期限を延長するのに役立ちます 。その高い乳化能力は、親水性荷電ヘッドと長い疎水性炭化水素尾部に起因し、焼きたてのパン、乳製品、デザートに最適です。

分析化学:クロマトグラフィー法

分析化学では、ステアロイル乳酸カルシウムは、高速液体クロマトグラフィー(HPLC)およびガスクロマトグラフィー(GC)を使用して分析されます。 ある研究では、韓国におけるステアロイル乳酸カルシウムの分析方法を設定し、高精度と正確性を示す新しいHPLCおよびGC方法を開発しました。これは、多数の食品サンプルに適用して、ステアロイル乳酸カルシウムのレベルを決定できます .

環境科学:生分解性

ステアロイル乳酸カルシウムは、その生分解性で知られており、環境に優しい添加剤となっています。 これは、通常、バイオ再生可能な原料を使用して製造されており、化学生産における持続可能な慣行に貢献しています .

規制科学:食品添加物の承認

ステアロイル乳酸カルシウムは、FDAやEFSAなどの規制当局によって評価および承認されています。 これは、米国では21 CFR 172.844、EUでは規則(EC)第96/77号などの特定の規制に準拠する必要があり、食品添加物としての安全性とコンプライアンスを保証します .

食品科学:生地のコンディショニング

食品科学の分野では、ステアロイル乳酸カルシウムは生地のコンディショナーとして使用されます。生地を強化し、焼き上げ中にガスを保持し、最終製品の体積とテクスチャに貢献します。 このアプリケーションは、パンやその他の焼き菓子の品質にとって重要です .

栄養科学:1日の許容摂取量

FAO / WHO食品添加物専門家委員会(JECFA)は、ステアロイル乳酸カルシウムの1日の許容摂取量(ADI)を設定しており、食品製品におけるその使用が消費者の健康にリスクをもたらさないことを保証しています .

作用機序

Calcium stearoyl-2-lactylate, also known as Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt, is a versatile food additive. It is non-toxic, biodegradable, and typically manufactured using biorenewable feedstocks .

Target of Action

The primary target of Calcium stearoyl-2-lactylate (CSL) is the starch in food products . It interacts with the starch granules, affecting their swelling and solubilization .

Mode of Action

CSL acts as an emulsifier and stabilizer in food products . It reduces the swelling and solubilization of starch granules . This interaction helps to improve the texture of the food product and makes it more pliable and easier to work with .

Biochemical Pathways

It is known that csl impacts thestarch gelatinization process . By reducing starch granule swelling and solubilization, CSL can help retard the firmness of starch gels .

Pharmacokinetics

As a food additive, it is generally recognized as safe (gras) by the fda .

Result of Action

The action of CSL results in improved mixing tolerance and dough development time , better gas retention , increased loaf volume , enhanced texture and crust tenderness , as well as shelf life extension .

Action Environment

The efficacy and stability of CSL can be influenced by environmental factors such as pH and temperature . It is slightly soluble in hot water and can be easily hydrolyzed under strong acid or strong alkali conditions . Therefore, the environment in which CSL is used should be carefully controlled to ensure its effectiveness.

特性

IUPAC Name |

calcium;2-(2-octadecanoyloxypropanoyloxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C24H44O6.Ca/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h2*20-21H,4-19H2,1-3H3,(H,26,27);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUVSBXAMBLPES-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

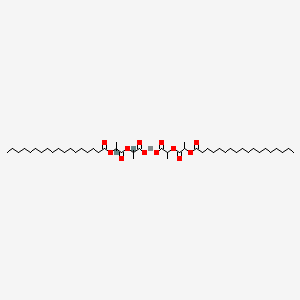

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H86CaO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25383-99-7 (hydrochloride salt), 14440-80-3 (Parent) | |

| Record name | Calcium stearoyl lactylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005793942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00889377 | |

| Record name | Calcium stearoyl-2-lactylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

895.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or slightly yellowish powder or brittle solid with a characteristic odour | |

| Record name | CALCIUM STEAROYL-2-LACTYLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Slightly soluble in hot water | |

| Record name | CALCIUM STEAROYL-2-LACTYLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS RN |

5793-94-2 | |

| Record name | Calcium stearoyl lactylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005793942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium stearoyl-2-lactylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl) distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM STEAROYL LACTYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30MXH4012A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

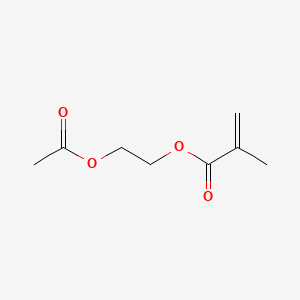

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Amino-5-(2-cyanopyrrolidin-1-yl)-5-oxo-pentyl]-3-(1,1,3,3,4,4,5,7,8-nonamethylisochroman-6-yl)sulfonyl-guanidine](/img/structure/B1212857.png)

![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1212860.png)

![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)

![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)

![3,7-Dimethyl-1-(phenylmethyl)-8-[(phenylmethyl)amino]purine-2,6-dione](/img/structure/B1212870.png)